N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide is a complex organic compound with a molecular formula of C21H26N2O2. This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agriculture, and material science. Benzamides are characterized by the presence of a benzene ring attached to an amide group, and in this case, the compound also includes a benzyl group and a cyclohexylcarbamoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organometallic reagents like RLi or RMgX in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide involves its interaction with specific molecular targets. The compound can act as an allosteric modulator, binding to proteins and altering their activity. This can affect various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its role as an allosteric activator of human glucokinase.
N-benzyl-2-[cyclohexanecarbonyl(methyl)amino]benzamide: Another benzamide derivative with similar structural features.
Uniqueness
N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H27N3O2 |
---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
N-benzyl-2-[[2-(cyclohexylamino)-2-oxoethyl]amino]benzamide |
InChI |
InChI=1S/C22H27N3O2/c26-21(25-18-11-5-2-6-12-18)16-23-20-14-8-7-13-19(20)22(27)24-15-17-9-3-1-4-10-17/h1,3-4,7-10,13-14,18,23H,2,5-6,11-12,15-16H2,(H,24,27)(H,25,26) |
InChI-Schlüssel |
WMDYRHWVIBSSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CNC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.